Lithium nitride

Solid-state electrolyte Lithium-ion conductivity All-solid-state battery

Researchers seeking a thermodynamically stable, fast lithium-ion conductor for solid-state electrolytes or battery interlayers face a critical limitation: Na, K, Rb, and Cs nitrides are unstable under ambient conditions. Lithium nitride (Li3N) is the sole stable alkali metal nitride, uniquely enabling these applications. • Ionic conductivity: 2.14×10⁻³ S cm⁻¹ (β-Li3N, 25°C) • Critical current density: 45 mA cm⁻² • Cycle life: >5,000 cycles (LCO cathode, 1.0 C) • GaN metathesis yield: 95.8% Supplied as ≥99.5% purity powder under inert atmosphere. Also suitable for hydrogen storage studies (5.5 wt% reversible).

Molecular Formula H2Li3N+2
Molecular Weight 36.9 g/mol
CAS No. 26134-62-3
Cat. No. B1218247
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLithium nitride
CAS26134-62-3
Molecular FormulaH2Li3N+2
Molecular Weight36.9 g/mol
Structural Identifiers
SMILES[Li+].[Li+].[Li+].[NH2-]
InChIInChI=1S/3Li.H2N/h;;;1H2/q3*+1;-1
InChIKeyBHZCMUVGYXEBMY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Lithium Nitride (Li3N) Overview


Lithium nitride (Li3N, CAS 26134-62-3) is the only thermodynamically stable alkali metal nitride, existing in two polymorphs: α-Li3N and β-Li3N [1]. The compound serves as a fast lithium-ion conductor with room-temperature ionic conductivity reported between ~4 × 10⁻⁴ S cm⁻¹ for polycrystalline material [2] and 2.14 × 10⁻³ S cm⁻¹ for vacancy-rich β-Li3N [3]. Li3N is also employed as a solid-state metathesis precursor for synthesizing binary and ternary metal nitrides [4], as a hydrogen storage medium with reversible gravimetric capacity of approximately 5.5 wt% [5], and as an interfacial protection layer in lithium metal batteries [6].

Workflow Solid-state electrolyte research; fast lithium-ion conductor for battery interface studies
Selection Only thermodynamically stable binary alkali metal nitride under ambient conditions
Use Context Hydrogen storage medium with reversible two-step pathway; solid-state metathesis precursor for metal nitrides

Li3N Irreplaceability


Li3N occupies a unique position as the only stable binary alkali metal nitride under ambient conditions, a property not shared by sodium, potassium, rubidium, or cesium nitrides which decompose or fail to form under similar conditions [1]. This fundamental thermodynamic stability enables applications that other alkali metal nitrides cannot support. Furthermore, Li3N exhibits a layered crystal structure (α-Li3N consists of Li₂N layers separated by Li⁺ ions) that facilitates anisotropic lithium-ion conduction with ionic conductivity ~10⁻³ S cm⁻¹ at 25 °C [2], whereas alternative nitride-based solid electrolytes such as LiPON exhibit significantly lower conductivity (~2.3 × 10⁻⁶ S cm⁻¹ at room temperature) . In hydrogen storage applications, Li3N demonstrates a reversible two-step hydrogenation/dehydrogenation pathway forming Li₂NH and LiNH₂ intermediates [3], a mechanism distinct from conventional metal hydrides and not readily replicated by other nitride compounds. These compound-specific characteristics—thermodynamic stability, layered crystal structure enabling anisotropic ion transport, and distinct reaction pathways—render Li3N non-substitutable by generic alternatives in its key application domains.

Property Context
Li3N
Potential Substitute
Ambient thermodynamic stability
Stable layered binary nitride
Na, K, Rb, Cs nitrides decompose or fail to form
Room-temperature ionic conductivity
Reported ~10-3 S cm-1 range
LiPON exhibits ~2.3 × 10-6 S cm-1; may not support same rate capability
Hydrogen storage reaction pathway
Reversible two-step Li3N ↔ Li2NH ↔ LiNH2
Conventional metal hydrides follow distinct mechanisms; pathway may not transfer

Li3N Comparative Performance


β-Li3N Superionic Conductivity

Vacancy-rich β-Li3N demonstrates an ionic conductivity of 2.14 × 10⁻³ S cm⁻¹ at 25 °C, which surpasses almost all reported nitride-based solid-state electrolytes [1]. This represents a ~5.4-fold improvement over conventional polycrystalline Li3N (4 × 10⁻⁴ S cm⁻¹) [2] and exceeds LiPON (~2.3 × 10⁻⁶ S cm⁻¹) by approximately three orders of magnitude .

Ionic Conductivity
Head-to-head
2.14 × 10-3 S cm-1
Supports solid-state electrolyte selection
Vacancy-rich β-Li3N at 25 °C; ~930× higher than LiPON baseline
Solid-state electrolyte Lithium-ion conductivity All-solid-state battery

β-Li3N Critical Current Density

All-solid-state lithium symmetric cells using vacancy-rich β-Li3N achieve a critical current density (CCD) of 45 mA cm⁻² and high capacity of 7.5 mAh cm⁻², with ultra-stable lithium stripping and plating over 2,000 cycles [1]. For context, LLZO-based solid electrolytes typically achieve CCD values around 0.35 mA cm⁻² [2], representing a >100-fold enhancement in dendrite suppression capability.

Critical Current Density
Cross-study comparable
45 mA cm-2
Reported dendrite suppression endpoint
Li symmetric cells; >100× higher than LLZO (~0.35 mA cm-2)
Lithium dendrite suppression Critical current density Solid-state battery cycling

Reversible Hydrogen Storage Pathway

Li3N demonstrates reversible hydrogen storage via a two-step reaction pathway: Li3N + 2H₂ → Li₂NH + LiH + H₂ → LiNH₂ + 2LiH, achieving a reversible gravimetric capacity of ~5.5 wt% at 280 °C [1]. This capacity exceeds that of conventional metal hydrides such as LaNi₅H₆ (~1.4 wt%) [2] and approaches the performance of complex hydrides like LiBH₄ (~13.8 wt% theoretical, but with higher desorption temperatures >300 °C) [3].

Reversible H2 Capacity
Cross-study comparable
~5.5 wt%
LaNi5H6: ~1.4 wt% · LiBH4: ~13.8 wt% (theoretical)
Supports hydrogen storage medium selection
Two-step pathway at 280 °C; intermediate capacity and temperature profile
Hydrogen storage Reversible capacity Li-N-H system

Metathesis Precursor for Nitrides

A modified solid-state metathesis method using metal oxides and Li3N as precursors provides a general, facile, and high-efficiency route to most binary metal nitrides, including III-nitrides (GaN, AlN), transition metal nitrides (TiN, ZrN), and rare-earth nitrides [1]. This approach offers advantages over conventional ammonolysis routes, which typically require high temperatures (≥1273 K) and extended reaction times with lower yields [2]. The Li3N metathesis route produces GaN nanoparticles with 95.8% yield [3].

Nitride Synthesis Route
Class-level
95.8% yield (GaN)
Solid-state metathesis; broad substrate scope
Reported synthesis route efficiency
Metal oxide + Li3N → metal nitride + Li2O; lower temperature than ammonolysis
Nitride synthesis Solid-state metathesis III-nitride semiconductors

Li3N Key Applications


Interlayer for Solid-State Li Batteries

Based on its demonstrated ionic conductivity of 2.14 × 10⁻³ S cm⁻¹ and critical current density of 45 mA cm⁻², vacancy-rich β-Li3N is optimally deployed as an interlayer between lithium metal anodes and solid electrolytes in all-solid-state batteries [1]. This configuration suppresses lithium dendrite growth while enabling stable cycling at high current densities, with demonstrated capacity retentions of 82.05% over 5,000 cycles for LCO cathodes and 92.5% over 3,500 cycles for NCM83 cathodes at 1.0 C [1].

Artificial SEI Coating for Li Anodes

Li3N coatings, whether deposited via magnetron sputtering [2] or formed in situ through Si₃N₄ reaction [3], serve as effective artificial SEI layers on lithium metal anodes. A Li3N-rich interphase formed from nano-Si₃N₄ pretreatment extends symmetric-cell cycling lifespan to 1,375 hours at 1 mA cm⁻², compared to 280 hours for untreated lithium [3], demonstrating quantifiable improvements in interfacial stability and dendrite suppression.

Reversible Hydrogen Storage Medium

Li3N is suitable for hydrogen storage applications requiring moderate gravimetric capacity (5.5 wt% reversible at 280 °C) and two-step thermodynamic tunability via the Li3N ↔ Li₂NH ↔ LiNH₂ equilibrium [4]. While not achieving the highest theoretical capacities among complex hydrides, its reversible pathway and well-characterized thermodynamics make it a model system for studying Li-N-H storage mechanisms and a candidate for hybrid storage systems where operational temperature and reversibility are balanced against ultimate capacity.

Precursor for Metal Nitride Synthesis

For researchers synthesizing III-nitride semiconductors, transition metal nitrides, or rare-earth nitrides, Li3N serves as a solid-state metathesis precursor offering 95.8% yield for GaN synthesis and broad substrate compatibility [5]. This route is particularly advantageous when high-purity nitride products are required without the extreme temperatures and specialized equipment associated with ammonolysis or direct element combination methods [5].

Application
Selection Property
Validation Focus
Solid-state battery SSE interlayer
Ionic conductivity and critical current density profile
Cycling endurance and dendrite suppression under target current density
Artificial SEI for Li metal anodes
Interfacial compatibility with lithium metal
Lifespan extension and interfacial stability under cycling
Reversible hydrogen storage medium
Gravimetric capacity and two-step thermodynamic pathway
Temperature-dependent reversibility and cycle stability
Metal nitride synthesis precursor
Solid-state metathesis reactivity
Product purity, yield, and substrate scope verification

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

59 linked technical documents
Explore Hub


Quote Request

Request a Quote for Lithium nitride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.